6-methoxy-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
6-methoxy-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of 6-methoxy-2H-chromene-3-carboxylic acid with aniline in the presence of a coupling agent. One common method employs dry DMF (dimethylformamide) as the solvent and DIEA (diisopropylethylamine) as the base, with propyl phosphoric acid anhydride (T3P) as the coupling agent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 6-hydroxy-N-phenyl-2H-chromene-3-carboxamide.
Reduction: Formation of 6-methoxy-N-phenyl-2H-chroman-3-carboxamide.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives with potential biological activities.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes like pancreatic lipase by binding to the active site and preventing substrate access.
Signal Transduction: It may interfere with signaling pathways involved in inflammation and cancer cell proliferation.
Molecular Targets: Targets include enzymes, receptors, and other proteins involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-methyl-N-phenyl-2H-chromene-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide: Contains a methoxy group on the phenyl ring.
6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Contains an additional methoxy group on the phenyl ring.
Uniqueness
6-methoxy-N-phenyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. Its methoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methoxy-N-phenyl-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-7-8-16-12(10-15)9-13(11-21-16)17(19)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWBBDFMHPEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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